2-Amino-4-bromonicotinonitrile (CAS 1152617-15-6) is a highly functionalized pyridine building block featuring a reactive 4-bromo substituent, an electrophilic 3-nitrile group, and a nucleophilic 2-amino group [1]. In pharmaceutical procurement and advanced heterocyclic synthesis, this compound serves as a critical precursor for constructing fused bicyclic scaffolds, such as pyrido[2,3-d]pyrimidines, and complex (aza)indazole sulfonamides [2]. Its primary procurement value lies in the precise balance of reactivity offered by the 4-bromo position, which enables efficient palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) under milder conditions than its chlorinated analogs, without the instability and high cost associated with iodinated derivatives [1].
Substituting 2-amino-4-bromonicotinonitrile with the more common 2-amino-4-chloronicotinonitrile frequently leads to synthetic bottlenecks and increased downstream costs [1]. The chloro-analog exhibits significantly higher activation energy for oxidative addition in palladium-catalyzed cross-coupling reactions, often necessitating expensive, proprietary dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) and elevated reaction temperatures (>100°C) that can degrade sensitive functional groups [2]. Conversely, omitting the 2-amino or 3-nitrile groups eliminates the capacity for tandem cyclization reactions required to form fused pyrimidine rings [1]. For process chemists and procurement teams, standardizing on the 4-bromo derivative ensures reproducible coupling yields and broader substrate scope while avoiding the ligand-intensive optimization required by chlorinated alternatives [2].
In Suzuki-Miyaura and Buchwald-Hartwig aminations, the 4-bromo substituent of 2-amino-4-bromonicotinonitrile provides a kinetically favorable oxidative addition profile compared to 2-amino-4-chloronicotinonitrile [1]. Procurement of the bromo-derivative allows the use of standard, off-patent catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) at 60-80°C, whereas the chloro-analog typically requires proprietary, high-cost phosphine ligands and temperatures exceeding 100°C to achieve comparable conversion [2].
| Evidence Dimension | Catalyst ligand requirement and reaction temperature |
| Target Compound Data | Standard ligands (e.g., PPh3), 60-80°C |
| Comparator Or Baseline | 2-Amino-4-chloronicotinonitrile (Proprietary ligands, >100°C) |
| Quantified Difference | Eliminates the need for expensive proprietary ligands and lowers reaction temperature by 20-40°C |
| Conditions | Palladium-catalyzed cross-coupling reactions |
Reduces per-batch catalyst costs and prevents thermal degradation of sensitive intermediates during scale-up.
The specific electronic environment created by the 3-nitrile and 4-bromo groups allows for highly chemoselective N-sulfonylation of the 2-amino group. In the synthesis of GCN2 inhibitors, reacting 2-amino-4-bromonicotinonitrile with sulfonyl chlorides in the presence of NaH yields targeted N-sulfonylated products with high regiocontrol [1]. Unprotected or less deactivated polyaminopyridines lacking these electron-withdrawing groups often yield complex mixtures of poly-sulfonylated products [2].
| Evidence Dimension | Regioselectivity in N-sulfonylation |
| Target Compound Data | High chemoselectivity for mono-sulfonylation at the 2-amino position |
| Comparator Or Baseline | Unfunctionalized aminopyridines (Prone to over-sulfonylation) |
| Quantified Difference | Prevents formation of poly-sulfonylated byproducts, directly yielding the target intermediate |
| Conditions | NaH in THF at 0°C to room temperature |
Minimizes chromatographic purification steps and improves overall yield of critical pharmaceutical intermediates.
The ortho-relationship of the 2-amino and 3-nitrile groups in 2-amino-4-bromonicotinonitrile uniquely enables one-pot tandem cyclization reactions to form fused pyrido[2,3-d]pyrimidine scaffolds [1]. Comparators such as 4-bromopyridine-3-carbonitrile lack the nucleophilic amino handle, requiring multi-step functionalization to achieve the same bicyclic core [2].
| Evidence Dimension | Synthetic steps to pyrido[2,3-d]pyrimidine core |
| Target Compound Data | 1-step tandem cyclization |
| Comparator Or Baseline | 4-Bromopyridine-3-carbonitrile (Requires ≥3 steps: amination, deprotection, cyclization) |
| Quantified Difference | Reduces synthetic pathway by at least 2 steps |
| Conditions | Condensation with formamide or amidines |
Accelerates library synthesis and reduces labor and reagent costs in medicinal chemistry programs.
2-Amino-4-bromonicotinonitrile serves as a validated structural motif in the development of phosphoribosylaminoimidazolesuccinocarboxamide synthase (PAICS) inhibitors. Derivatives synthesized from this exact scaffold have demonstrated targeted inhibition of PAICS in Mycobacteroides abscessus [1]. Altering the halogen to a less reactive chloro group limits the ability to efficiently synthesize diverse analogs for structure-activity relationship (SAR) optimization[2].
| Evidence Dimension | Suitability for PAICS inhibitor SAR synthesis |
| Target Compound Data | Valid precursor for active Mycobacteroides abscessus PAICS inhibitors |
| Comparator Or Baseline | 2-Amino-4-chloronicotinonitrile (Lower cross-coupling yields restrict SAR library size) |
| Quantified Difference | Enables broader access to chemical space required for PAICS inhibition optimization |
| Conditions | Enzymatic assays against Mycobacteroides abscessus PAICS |
Validates the compound's utility in specialized antimicrobial drug discovery pipelines, ensuring procurement yields biologically relevant derivatives.
Utilizing the chemoselective 2-amino sulfonylation and 4-bromo cross-coupling handles to construct complex (aza)indazolyl-aryl sulfonamides for cancer and neurodegenerative disease research[1].
Leveraging the adjacent amino and nitrile groups for tandem one-pot cyclization to form bicyclic kinase inhibitors in medicinal chemistry [2].
Serving as a reliable precursor for Suzuki-Miyaura and Buchwald-Hartwig reactions, avoiding the high catalyst costs and extreme temperatures associated with chlorinated analogs [2].
Acting as a core building block for synthesizing targeted inhibitors against Mycobacteroides abscessus in infectious disease research[3].